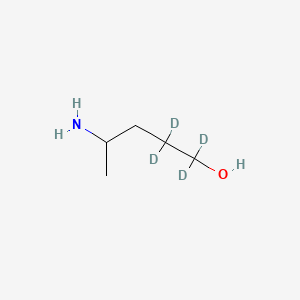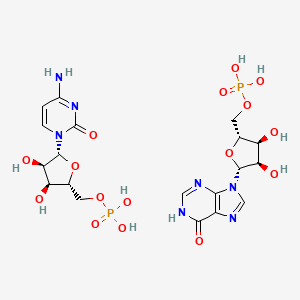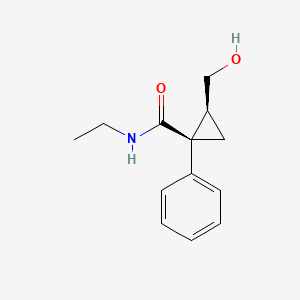
γ-Hydroxybutyric Acid-d4 Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
γ-Hydroxybutyric Acid-d4 Glucuronide is a labelled version of γ-Hydroxybutyric Acid Glucuronide . It is a metabolite of γ-Hydroxybutyric Acid , which is a naturally occurring neurotransmitter and a depressant drug . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of γ-Hydroxybutyric Acid-d4 Glucuronide involves procedures based on a Koenigs–Knorr glucuronidation approach .Molecular Structure Analysis
The molecular formula of γ-Hydroxybutyric Acid-d4 Glucuronide is C10H12D4O9 . The molecular weight is 284.25 . The structure of γ-Hydroxybutyric Acid-d4 Glucuronide is similar to that of γ-Hydroxybutyric Acid, which has a molecular formula of C4H8O3 .Chemical Reactions Analysis
The stability of γ-Hydroxybutyric Acid-d4 Glucuronide has been assessed by mimicking the natural pH range for urine . It has been shown to be highly stable towards aqueous hydrolysis within the pH range normally observed for urine, even at elevated temperatures .科学的研究の応用
Identification and Metabolic Insights
Gamma-hydroxybutyric acid (GHB) is an important analyte in clinical and forensic toxicology. A study by Petersen et al. (2013) synthesized chemically pure standards of GHB glucuronide (GHB-GLUC) and its deuterated analogue for chromatography. They identified GHB-GLUC in clinical urine samples, suggesting it as a biomarker of GHB intoxication. This discovery implies that the metabolite might have a longer half-life than the parent drug, offering an extended detection window (Petersen et al., 2013).
Synthesis and Stability
Another study by Petersen et al. (2013) discussed the synthesis of GHB glucuronide and its deuterated analogue, demonstrating their stability in urine. This research aids in the development of new analytical methods for detecting GHB and its metabolites, which is vital for forensic applications (Petersen et al., 2013).
Forensic Applications
Wang, Linnet, and Johansen (2015) developed a method for determining GHB and GHB glucuronide concentrations in hair, which has forensic implications. They found that while GHB was significantly elevated in GHB abusers, GHB glucuronide was not, suggesting that it does not contribute significantly to the detection of exogenous exposure (Wang, Linnet, & Johansen, 2015).
Analytical Method Development
Mehling et al. (2016) developed a method for determining GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. This method is crucial for verifying GHB use in cases of drug-facilitated sexual assault, given GHB’s short detection window (Mehling et al., 2016).
Metabolite Identification
Hanisch, Stachel, and Skopp (2016) identified GHB glucuronide as a possible biomarker of GHB misuse. Their study highlights the longer detection window of this metabolite compared to GHB, offering advantages in clinical and forensic settings (Hanisch, Stachel, & Skopp, 2016).
Safety and Hazards
将来の方向性
The discovery of γ-Hydroxybutyric Acid-d4 Glucuronide as a major metabolite of GHB could potentially extend the analytical detection window for GHB intoxications . This has important implications for future analysis of GHB in clinical and forensic toxicology . Further comprehensive pharmacokinetic and stability studies are needed after the controlled administration of GHB .
特性
CAS番号 |
1439528-95-6 |
|---|---|
製品名 |
γ-Hydroxybutyric Acid-d4 Glucuronide |
分子式 |
C₁₀H₁₂D₄O₉ |
分子量 |
284.25 |
同義語 |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Methyl-d3]metanicotine](/img/structure/B1144807.png)



